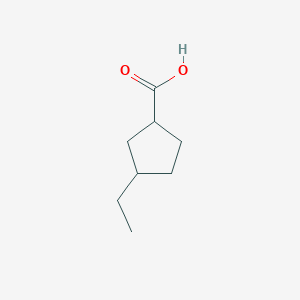

3-Ethylcyclopentane-1-carboxylic acid

Description

Properties

Molecular Formula |

C8H14O2 |

|---|---|

Molecular Weight |

142.20 g/mol |

IUPAC Name |

3-ethylcyclopentane-1-carboxylic acid |

InChI |

InChI=1S/C8H14O2/c1-2-6-3-4-7(5-6)8(9)10/h6-7H,2-5H2,1H3,(H,9,10) |

InChI Key |

WZCASORSFXQNNX-UHFFFAOYSA-N |

Canonical SMILES |

CCC1CCC(C1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Carboxylation of Cyclopentane Derivatives

A second route involves the direct carboxylation of a pre-functionalized cyclopentane ring. For instance, treating 3-ethylcyclopentyl lithium (generated via deprotonation with LDA) with carbon dioxide introduces the carboxylic acid group at position 1. This method, however, faces regioselectivity challenges, as the ethyl group may direct lithiation to alternative positions.

Limitations :

Ring-Closing Metathesis

Modern catalytic methods, such as Grubbs ring-closing metathesis, offer a novel approach. A diene precursor (e.g., ethyl-vinylcyclopropane ester) undergoes metathesis to form the cyclopentane ring, followed by ester hydrolysis. While promising, this method lacks empirical validation in the literature.

Industrial-Scale Production Challenges

Scaling the synthesis of 3-ethylcyclopentane-1-carboxylic acid introduces practical hurdles:

-

Cost of Alkyl Halides : Ethyl bromide’s higher molecular weight and cost compared to methyl bromide impact process economics.

-

Waste Management : Sodium bromide byproducts require neutralization and disposal, increasing environmental liabilities.

-

Purification Complexity : Separating regioisomers and byproducts demands advanced chromatography or crystallization techniques.

Process Optimization Strategies :

Chemical Reactions Analysis

Types of Reactions: 3-Ethylcyclopentane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives such as aldehydes or ketones.

Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes.

Substitution: The ethyl group or the carboxylic acid group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or alkyl halides can be used for substitution reactions.

Major Products:

Oxidation: Formation of aldehydes or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Properties and Structure

3-Ethylcyclopentane-1-carboxylic acid possesses a cyclopentane ring with an ethyl substituent and a carboxylic acid functional group. Its molecular formula is , with a molar mass of approximately 142.2 g/mol. The presence of the ethyl group enhances its hydrophobicity and reactivity, making it a valuable building block in organic synthesis.

Organic Synthesis

3-Ethylcyclopentane-1-carboxylic acid serves as a crucial building block in organic synthesis. It can be utilized in the formation of more complex molecules through various chemical reactions, including:

- Nucleophilic Substitution : The carboxylic acid group can participate in nucleophilic substitutions to yield esters or amides.

- Reduction Reactions : The compound can be reduced to form alcohols, which are important intermediates in synthetic chemistry.

| Reaction Type | Reaction Example | Products Formed |

|---|---|---|

| Nucleophilic Substitution | Reaction with alcohols | Esters |

| Reduction | Reaction with lithium aluminum hydride | Alcohols |

| Oxidation | Reaction with potassium permanganate | Ketones or aldehydes |

Research has indicated potential biological activities for 3-Ethylcyclopentane-1-carboxylic acid, particularly in the context of drug discovery and development. Studies have explored its interactions with biomolecules, leading to insights into its therapeutic potential.

- Antioxidant Properties : Preliminary studies have suggested that derivatives of this compound may exhibit antioxidant activity, which is beneficial for preventing oxidative stress in biological systems.

- Antimicrobial Activity : Similar compounds have shown effectiveness against bacterial growth, indicating potential applications in developing antimicrobial agents.

Case Study: Antioxidant Activity Assessment

A comparative study evaluated the antioxidant capacity of various cyclopentane derivatives using DPPH radical scavenging assays. Although direct data for 3-Ethylcyclopentane-1-carboxylic acid was not available, related compounds demonstrated significant scavenging activity with IC50 values ranging from 0.5 to 17 µmol/L.

Pharmaceutical Applications

The structural features of 3-Ethylcyclopentane-1-carboxylic acid make it a candidate for pharmaceutical applications . Its derivatives may be explored for therapeutic uses due to their structural similarities with bioactive compounds.

- Lead Compound in Drug Discovery : The compound's unique structure allows it to interact with specific molecular targets, potentially inhibiting or activating enzymes involved in disease pathways.

Mechanism of Action

The mechanism by which 3-Ethylcyclopentane-1-carboxylic acid exerts its effects involves interactions with enzymes and receptors through hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target molecules, influencing various biochemical pathways.

Industrial Applications

In industrial settings, 3-Ethylcyclopentane-1-carboxylic acid is utilized in the production of specialty chemicals and materials. Its versatility allows it to serve as an intermediate in synthesizing various industrial products.

Mechanism of Action

The mechanism of action of 3-Ethylcyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. The ethyl group may affect the compound’s hydrophobicity and overall molecular conformation, impacting its biological activity.

Comparison with Similar Compounds

Table 1: Key Properties of Piperazinyl Ethanol Derivatives

Structural and Functional Insights

- Substituent Effects: n-Butyl Group: The hypothetical n-Butyl substituent in the target compound is a nonpolar, aliphatic chain. Aromatic Substituents:

- The benzoyl group () adds a ketone moiety, which may influence hydrogen-bonding interactions with biological targets .

- The 4-aminophenyl group () is electron-donating, enhancing solubility and reactivity in acidic environments .

Molecular Weight and Pharmacokinetics :

- Hydroxyzine (MW 374.9) has a significantly higher molecular weight due to its bulky (4-chlorophenyl)(phenyl)methyl substituent, which may limit blood-brain barrier penetration compared to lighter analogs like the benzoyl derivative (MW 234.29) .

- The hypothetical n-butyl derivative (MW ~186.30) would likely exhibit faster diffusion rates due to its smaller size.

Acidity (pKa) :

Notes and Limitations

Data Gaps: Direct experimental data for 2-(4-n-Butyl-1-piperazinyl)ethanol are absent in the provided evidence. Comparisons rely on structural inferences from analogs.

Biological Activity: While tyrosol derivatives () inhibit tyrosinase, piperazinyl ethanol compounds are more associated with CNS and antihistamine effects .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-Ethylcyclopentane-1-carboxylic acid in laboratory settings?

- Methodological Answer : Synthesis often involves ester precursors due to the high melting points (>373 K) of dicarboxylic acids, which complicate direct use in flow reactors. Esters (e.g., ethyl or methyl esters) are more tractable intermediates. For example, dicarboxylic acid esters can undergo decarboxylation or hydrogenation under controlled conditions. Flow chemistry setups (e.g., continuous flow reactors) improve reaction efficiency and scalability compared to batch methods . Characterization via NMR, FT-IR, and HPLC is critical to confirm purity and structure.

Q. What safety protocols should be followed when handling 3-Ethylcyclopentane-1-carboxylic acid?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods to avoid inhalation of dust or vapors .

- Handling : Avoid static discharge and ignition sources. Use grounded equipment .

- Spill Management : Absorb spills with inert materials (e.g., silica gel) and dispose as hazardous waste .

- First Aid : Flush eyes/skin with water for 15 minutes; seek medical attention if irritation persists .

Q. How should 3-Ethylcyclopentane-1-carboxylic acid be stored to ensure stability?

- Methodological Answer : Store in airtight, chemically resistant containers (e.g., glass or PTFE) at room temperature (20–25°C). Protect from moisture and light. Avoid incompatible materials like strong oxidizers. Regularly inspect storage conditions for leaks or degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 3-Ethylcyclopentane-1-carboxylic acid derivatives?

- Methodological Answer : Discrepancies often arise from stereochemical or substituent effects. For example:

- Enantiomeric Purity : Use chiral chromatography (e.g., HPLC with chiral columns) to isolate enantiomers and test their activity separately. Stereoisomers (e.g., (1R,3S) vs. (1S,3R)) may exhibit divergent pharmacological profiles .

- Substituent Analysis : Compare derivatives with varying substituents (e.g., ethyl vs. methyl groups) using radioligand binding assays or enzyme inhibition studies to identify structure-activity relationships (SAR) .

Q. What strategies optimize regioselectivity in synthetic routes for derivatives?

- Methodological Answer :

- Flow Reactors : Enhance control over reaction parameters (temperature, residence time) to favor desired regioselectivity. For example, flow systems reduce side reactions in cyclization steps .

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz) groups to shield reactive sites during synthesis. Deprotection under mild acidic conditions preserves regiochemical integrity .

Q. How can researchers design toxicological assessments for novel derivatives of 3-Ethylcyclopentane-1-carboxylic acid?

- Methodological Answer :

- In Vitro Screening : Use assays like Ames tests (for mutagenicity) and MTT assays (for cytotoxicity) in human cell lines (e.g., HepG2). Include positive and negative controls to validate results .

- In Vivo Models : Administer derivatives to rodents at escalating doses (OECD Guideline 423) to determine acute toxicity (LD50). Monitor biomarkers (e.g., liver enzymes, creatinine) and histopathology post-mortem .

Q. How does the choice of solvent impact the crystallization of 3-Ethylcyclopentane-1-carboxylic acid?

- Methodological Answer : Solvent polarity and boiling point critically affect crystal quality. For example:

- Polar Solvents (e.g., ethanol/water mixtures): Promote rapid nucleation but may trap impurities. Use slow evaporation at 4°C for larger crystals.

- Nonpolar Solvents (e.g., hexane): Yield slower crystallization, improving purity. Monitor via X-ray diffraction (XRD) to confirm lattice structure .

Data Analysis and Experimental Design

Q. What statistical methods are appropriate for analyzing dose-response data in pharmacological studies of this compound?

- Methodological Answer :

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism. Calculate EC50/IC50 values with 95% confidence intervals.

- ANOVA with Post Hoc Tests : Compare multiple dose groups (e.g., Tukey’s test) to identify significant differences in efficacy or toxicity .

Q. How can researchers validate the purity of synthesized derivatives using spectroscopic techniques?

- Methodological Answer :

- 1H/13C NMR : Identify impurities via unexpected peaks or integration discrepancies. Use deuterated solvents (e.g., DMSO-d6) for clarity.

- LC-MS : Quantify purity (>95%) and detect low-abundance contaminants. Calibrate with reference standards (e.g., USP-grade materials) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.